1-(Isochroman-3-ylmethyl)-3-(4-methoxybenzyl)-1-methylurea
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Overview
Description
1-(Isochroman-3-ylmethyl)-3-(4-methoxybenzyl)-1-methylurea is a synthetic organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isochroman-3-ylmethyl)-3-(4-methoxybenzyl)-1-methylurea typically involves multi-step organic reactions. One possible route could be:
Formation of Isochroman-3-ylmethyl Intermediate: This step might involve the reaction of isochroman with a suitable alkylating agent under basic conditions.
Formation of 4-Methoxybenzyl Intermediate: This step could involve the protection of the hydroxyl group of 4-methoxybenzyl alcohol followed by alkylation.
Coupling Reaction: The final step would involve the coupling of the isochroman-3-ylmethyl intermediate with the 4-methoxybenzyl intermediate in the presence of a urea derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Isochroman-3-ylmethyl)-3-(4-methoxybenzyl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the urea moiety would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(Isochroman-3-ylmethyl)-3-(4-methoxybenzyl)-1-methylurea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The isochroman and methoxybenzyl groups could play a role in binding to the target, while the urea moiety could be involved in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
1-(Isochroman-3-ylmethyl)-3-(4-hydroxybenzyl)-1-methylurea: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(Isochroman-3-ylmethyl)-3-(4-chlorobenzyl)-1-methylurea: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
1-(Isochroman-3-ylmethyl)-3-(4-methoxybenzyl)-1-methylurea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the isochroman ring and the methoxybenzyl group also provides a distinct structural framework that can be exploited for various applications.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-[(4-methoxyphenyl)methyl]-1-methylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-22(13-19-11-16-5-3-4-6-17(16)14-25-19)20(23)21-12-15-7-9-18(24-2)10-8-15/h3-10,19H,11-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQESSHKFABNJEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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